molecular formula C31H42N2O9 B587319 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester CAS No. 216299-46-6

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester

Cat. No.: B587319
CAS No.: 216299-46-6
M. Wt: 586.682
InChI Key: AVQGRLJRQILBRQ-ZCIIQETRSA-N
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Description

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is a derivative of digoxigenin, a steroid found in the foxglove plant. This compound is an amine-reactive haptenylation reagent, meaning it can attach to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody . It is primarily used in research settings for labeling and detection purposes.

Mechanism of Action

Target of Action

The primary target of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is the Na+/K+ - ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

The compound interacts with its target by binding to the cardiac steroid receptor site on the Na+/K+ - ATPase . This binding inhibits the activity of the enzyme, disrupting the balance of sodium and potassium ions in the cell.

Biochemical Analysis

Biochemical Properties

This compound has been shown to inhibit the Na+/K+ ATPase by binding to the cardiac steroid receptor site . This interaction with the enzyme and receptor site indicates its potential role in biochemical reactions.

Cellular Effects

The inhibition of the Na+/K+ ATPase by 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester can have significant effects on cellular processes . The Na+/K+ ATPase is crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the cardiac steroid receptor site, leading to the inhibition of the Na+/K+ ATPase . This interaction can lead to changes in ion transport across the cell membrane, affecting cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester involves the derivatization of digoxigenin. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester primarily undergoes substitution reactions due to its amine-reactive succinimidyl ester group. This group reacts with primary amines on biomolecules to form stable amide bonds .

Common Reagents and Conditions

Major Products

The major product of these reactions is the biomolecule conjugated with the digoxigenin derivative, which can then be detected using anti-digoxigenin antibodies .

Scientific Research Applications

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is unique due to its specific reactivity with primary amines and its use as a digoxigenin derivative. Similar compounds include:

These compounds share similar applications but differ in their specific reactivity and detection methods.

Biological Activity

Overview

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is a derivative of digoxigenin, a cardiac glycoside derived from the foxglove plant. This compound serves as an amine-reactive haptenylation reagent, allowing it to attach to biomolecules for subsequent detection using anti-digoxigenin antibodies. Its primary biological activity centers around its interaction with the Na+/K+ ATPase, a crucial enzyme in cellular ion transport.

Target and Mode of Action

The primary target of this compound is the Na+/K+ ATPase . The compound binds to the cardiac steroid receptor site on this enzyme, inhibiting its activity. This inhibition can significantly affect cellular processes such as ion homeostasis and membrane potential maintenance, which are vital for various physiological functions.

  • Inhibition of Na+/K+ ATPase : The compound has been shown to inhibit Na+/K+ ATPase activity by binding to its receptor site, leading to altered cellular ion concentrations.
  • Cellular Effects : The inhibition can result in increased intracellular sodium levels and decreased potassium levels, affecting cellular excitability and signaling pathways.

Applications in Scientific Research

This compound has several applications across various fields:

  • Chemistry : Utilized as a labeling reagent for detecting specific biomolecules in complex mixtures.
  • Biology : Employed in immunoassays such as ELISAs to detect proteins and nucleic acids.
  • Medicine : Used in diagnostic assays to identify specific antigens or antibodies in clinical samples.
  • Industry : Applied in the development of biosensors and analytical devices for detecting diverse analytes.

Synthesis and Reaction Mechanisms

The synthesis of this compound involves several key steps:

  • Activation of Digoxigenin : Reacting digoxigenin with succinic anhydride to form digoxigenin hemisuccinate.
  • Formation of Hemisuccinamide : Reacting digoxigenin hemisuccinate with an amine (e.g., 3-amino-3-deoxydigoxigenin).
  • Conversion to Succinimidyl Ester : Converting the hemisuccinamide derivative into a succinimidyl ester using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC).

Case Study 1: Labeling Techniques

In a study published in the Journal of Cell Biology, researchers utilized this compound for labeling proteins in cells. The compound was incorporated into immunofluorescence protocols, enhancing the detection sensitivity of cellular structures during microscopy imaging .

Case Study 2: Assay Development

A bridging ELISA developed for detecting antibodies against therapeutic proteins used this compound for conjugation. The assay demonstrated high specificity and sensitivity, highlighting its utility in immunogenicity assessments .

Case Study 3: Microtubule Dynamics

Another research project investigated the effects of compounds on microtubule dynamics using flow cytometry. The study showed that conjugation with this compound allowed for effective monitoring of tubulin polymerization dynamics .

Summary Table of Biological Activities

Activity Type Description Reference
Inhibition of EnzymeBinds to Na+/K+ ATPase; inhibits function leading to altered ion transport
ImmunoassaysUsed as a labeling reagent for ELISAs
Protein LabelingEnhances detection sensitivity in microscopy
Assay DevelopmentUtilized in developing assays for therapeutic protein detection
Microtubule DynamicsMonitors tubulin polymerization dynamics

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQGRLJRQILBRQ-ZCIIQETRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746897
Record name (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216299-46-6
Record name (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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